2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide

Description

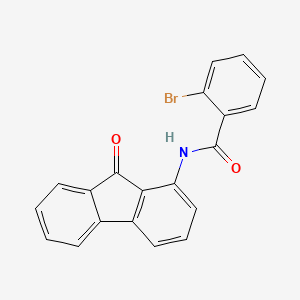

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(9-oxofluoren-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO2/c21-16-10-4-3-8-15(16)20(24)22-17-11-5-9-13-12-6-1-2-7-14(12)19(23)18(13)17/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUFSAHDYDNLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide typically involves the bromination of 9-fluorenone followed by the formation of the benzenecarboxamide derivative. One common method involves the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out at 75°C, and potassium bromate is added in portions to achieve the desired bromination . After the bromination step, the product is purified and dried to obtain the final compound.

Chemical Reactions Analysis

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The fluorenone moiety can undergo oxidation and reduction reactions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include potassium bromate, phase transfer catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide has been studied for its anticancer properties. Similar compounds in the N-aryl-9-oxo-9H-fluorene series have shown promise as apoptosis inducers in various cancer cell lines. For instance, derivatives such as N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide were found to induce apoptosis through caspase activation in human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells .

Table 1: Anticancer Activity of Fluorene Derivatives

Molecular Docking Studies

Molecular docking analyses have been employed to evaluate the binding affinity of this compound to various biological targets. These studies suggest that modifications to the fluorene structure can enhance binding interactions with target proteins involved in cancer progression, providing insights into the design of more potent derivatives .

Enzyme Inhibition

Research indicates that compounds with similar structures may exhibit enzyme inhibitory activities. For example, saccharide-modified thiadiazole sulfonamides have demonstrated significant inhibitory effects on carbonic anhydrases, which are implicated in tumor microenvironment regulation . The structural features of this compound may allow it to interact with similar enzymatic pathways.

Case Study 1: Apoptosis Induction

In a high-throughput screening assay, N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer. The study highlighted its sub-micromolar potency for caspase induction and growth inhibition across multiple cancer cell lines, suggesting that derivatives like this compound could share similar mechanisms of action .

Case Study 2: Structure–Activity Relationship Analysis

A systematic study on the structure–activity relationship of N-aromatic carboxamides revealed that specific substitutions on the fluorene core significantly influence anticancer activity. This research underscores the importance of functional group variations in enhancing therapeutic efficacy, paving the way for further exploration of derivatives like this compound .

Mechanism of Action

The mechanism of action of 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and fluorenone moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations in Aromatic Systems

Chromone-Based Analogs

- 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) This analog replaces the fluorenone system with a chromone (4H-chromen-4-one) ring . The chromone’s oxygen atom introduces polarity, affecting solubility and hydrogen-bonding capacity. Melting point (215–218°C) and NMR data (δ 11.93 ppm for NH) suggest stronger intermolecular interactions compared to fluorenone derivatives.

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0)

Here, a phenyl group is appended to the chromone ring, increasing steric bulk and π-conjugation. The para-bromine on the benzamide may reduce steric hindrance in substitution reactions compared to the ortho-bromo position in the target compound .

Anthraquinone and Fluorenyl Derivatives

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide The anthraquinone system introduces two ketone groups, enhancing electron-withdrawing effects. The methyl substituent on the benzamide (vs. bromine) reduces electrophilicity but improves metabolic stability .

- N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide This fluorenone derivative includes a nitro group (strong electron-withdrawing) and a trifluoroacetamide. The nitro group may facilitate nucleophilic aromatic substitution, contrasting with the bromine’s role in cross-coupling reactions .

Substituent Effects on Reactivity and Selectivity

Amide Nitrogen Substituents

2-Bromo-N-(tert-butyl)benzamide (12) and 2-Bromo-N-(2-phenyl-2-propyl)benzamide (13)

Alkyl substituents like tert-butyl or cumyl on the amide nitrogen significantly enhance enantioselectivity in Pd-catalyzed Suzuki-Miyaura coupling (up to 93% ee with cumyl) . In contrast, the bulky fluorenyl group in the target compound may hinder catalytic activity but stabilize intermediates via π-stacking.- 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide The urea linker here replaces the amide bond, altering hydrogen-bonding patterns and conformational flexibility. The chloro and fluoro substituents modulate electronic effects differently than bromine .

Spectroscopic and Physical Properties

The chromone-based analog 6j exhibits a higher melting point than typical fluorenone derivatives, likely due to enhanced dipole-dipole interactions. Anthraquinone derivatives may display distinct UV-Vis absorption due to extended conjugation.

Biological Activity

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

The molecular structure of this compound features a bromine atom attached to a benzamide moiety, which is further linked to a fluorenone structure. The synthesis typically involves the bromination of the corresponding benzamide precursor, utilizing specific brominating agents to achieve optimal yields. The general synthetic route can be outlined as follows:

- Starting Material : N-(9-oxo-9H-fluoren-1-yl)benzamide.

- Bromination : Treatment with bromine in an appropriate solvent.

- Purification : Isolation through crystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Targeting Specific Enzymes : It may interact with enzymes involved in tumor progression, potentially affecting signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate efficacy, particularly against Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antiproliferative Activity : A study reported IC50 values in the low micromolar range for structurally related compounds, suggesting that modifications to the fluorenone structure can enhance anticancer potency .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds with similar structures can modulate gene expression related to proangiogenic factors, indicating a dual role in inhibiting tumor growth and metastasis .

- Comparative Studies : Comparative analyses with other benzamide derivatives have shown that halogen substitutions significantly influence biological activity, with bromine enhancing binding affinity to target proteins .

Data Tables

| Compound | Activity Type | Cell Line/Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (breast cancer) | 10–20 |

| This compound | Antimicrobial | S. aureus | 50 |

| Related Benzamide Derivative | Anticancer | A549 (lung cancer) | 15–30 |

Q & A

Q. Why do biological assays show variability in IC₅₀ values across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.